![molecular formula C9H7F3N2O3 B1386366 6-[(2,2,2-Trifluoroethyl)carbamoyl]pyridine-2-carboxylic acid CAS No. 1154981-82-4](/img/structure/B1386366.png)
6-[(2,2,2-Trifluoroethyl)carbamoyl]pyridine-2-carboxylic acid
Overview
Description
“6-[(2,2,2-Trifluoroethyl)carbamoyl]pyridine-2-carboxylic acid” is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives, such as the one you’re asking about, are known to play a crucial role in numerous disease conditions .
Scientific Research Applications
Catalysis and Reaction Mechanisms
Compounds with trifluoroethyl groups have been studied for their role in catalysis and reaction mechanisms. For example, they can be involved in reactions catalyzed by tertiary amine-thiourea bifunctional activation modes to achieve substrate activation and stereoselectivity control .
Synthesis of Bioactive Molecules
Trifluoroethyl groups are often used in the synthesis of bioactive molecules. An efficient synthesis of fluorinated alkyl and aryl ethers using trifluoroethyl-derived reagents has been reported, which is significant for creating various bioactive motifs .
Flame Retardancy
The addition of trifluoroethyl compounds to materials can significantly reduce flammability. This application is particularly relevant in enhancing the safety of lithium-ion batteries by adding such compounds as additives to electrolytes .
Surface Science
Trifluoroethyl fatty acid esters have been studied for their ability to alter the electrostatic properties of monolayers at the air-water interface, which is important for understanding surface interactions and designing materials with specific surface characteristics .
Functional Coatings
Poly(fluoroacrylate)s with tunable wettability and improved adhesion have been synthesized using trifluoroethyl groups. These materials have potential applications as functional coatings due to their adjustable surface properties .
Pharmaceutical Chemistry
In pharmaceutical chemistry, trifluoroethyl groups are incorporated into various drug molecules to modify their properties. The synthesis processes often involve reactions with other compounds to create intermediates that can lead to the development of new medications .
Future Directions
The future directions for research on “6-[(2,2,2-Trifluoroethyl)carbamoyl]pyridine-2-carboxylic acid” and similar compounds could involve further exploration of their potential therapeutic significance . This could include investigating their influence on various cellular pathways and their potential role in treating various disease conditions.
properties
IUPAC Name |
6-(2,2,2-trifluoroethylcarbamoyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O3/c10-9(11,12)4-13-7(15)5-2-1-3-6(14-5)8(16)17/h1-3H,4H2,(H,13,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIQFNQDVYKEJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C(=O)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2,2,2-Trifluoroethyl)carbamoyl]pyridine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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